molecular formula C16H10Cl2N2O2S B2690413 (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 381684-15-7

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2690413
CAS No.: 381684-15-7
M. Wt: 365.23
InChI Key: RJSRAXNTPSBJMT-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a dichlorophenyl group, and a hydroxybenzylidene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with 4-hydroxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2,4-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
  • (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
  • (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-nitrobenzylidene)thiazol-4(5H)-one

Uniqueness

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is unique due to the presence of both the dichlorophenyl and hydroxybenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-11-2-1-3-12(14(11)18)19-16-20-15(22)13(23-16)8-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSRAXNTPSBJMT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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